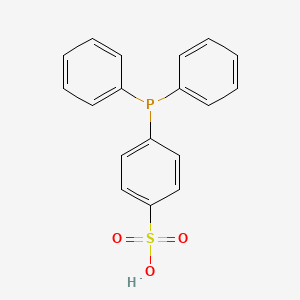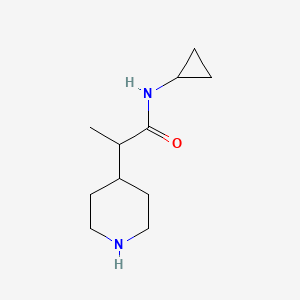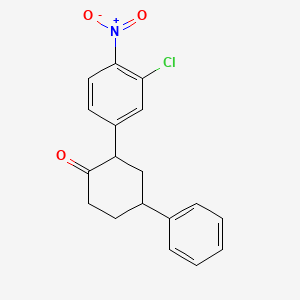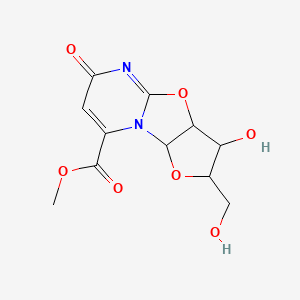
Benzenesulfonic acid, 4-(diphenylphosphino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Diphenylphosphino)benzenesulfonic acid is an organophosphorus compound with the molecular formula C18H15O3PS. It is known for its unique structure, which includes a phosphine group attached to a benzenesulfonic acid moiety. This compound is widely used in various chemical reactions and industrial applications due to its ability to act as a ligand in coordination chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(diphenylphosphino)benzenesulfonic acid typically involves the reaction of diphenylphosphine with benzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of 4-(diphenylphosphino)benzenesulfonic acid may involve large-scale reactions using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product while minimizing the production time and cost. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), further enhances the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Diphenylphosphino)benzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxide.
Substitution: The sulfonic acid group can participate in substitution reactions with nucleophiles.
Coordination: The compound can act as a ligand, forming coordination complexes with transition metals.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reactions typically occur in the presence of nucleophiles such as amines or alcohols.
Coordination: Transition metals like palladium, platinum, and rhodium are commonly used in coordination reactions.
Major Products
Oxidation: Formation of phosphine oxide derivatives.
Substitution: Formation of sulfonate esters or amides.
Coordination: Formation of metal-ligand complexes.
Wissenschaftliche Forschungsanwendungen
4-(Diphenylphosphino)benzenesulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a ligand in catalysis, particularly in palladium-catalyzed cross-coupling reactions such as Suzuki and Heck reactions.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drugs and therapeutic agents.
Industry: Applied in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-(diphenylphosphino)benzenesulfonic acid primarily involves its role as a ligand in coordination chemistry. The phosphine group can donate electron density to transition metals, forming stable complexes that facilitate various catalytic processes. These complexes can activate substrates, lower activation energies, and enhance reaction rates. The sulfonic acid group can also participate in hydrogen bonding and electrostatic interactions, further stabilizing the complexes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Diphenylphosphino)benzenesulfonic acid: Similar structure but with the phosphine group attached to the ortho position of the benzene ring.
Triphenylphosphine-3,3′,3′′-trisulfonic acid trisodium salt: Contains three sulfonic acid groups and is used in different catalytic applications.
Uniqueness
4-(Diphenylphosphino)benzenesulfonic acid is unique due to its specific structural arrangement, which provides distinct electronic and steric properties. This uniqueness allows it to form highly stable and selective metal-ligand complexes, making it a valuable compound in various catalytic and synthetic applications .
Eigenschaften
CAS-Nummer |
60421-69-4 |
|---|---|
Molekularformel |
C18H15O3PS |
Molekulargewicht |
342.3 g/mol |
IUPAC-Name |
4-diphenylphosphanylbenzenesulfonic acid |
InChI |
InChI=1S/C18H15O3PS/c19-23(20,21)18-13-11-17(12-14-18)22(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14H,(H,19,20,21) |
InChI-Schlüssel |
VPFKYAOGDKHTPZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-(methoxyamino)purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B12079000.png)











![3-[4-Amino-2-(difluoromethyl)phenoxy]propan-1-ol](/img/structure/B12079088.png)

